molecular formula C9H9N3 B1601101 6-Methylquinazolin-4-Amine CAS No. 21419-47-6

6-Methylquinazolin-4-Amine

Cat. No.: B1601101
CAS No.: 21419-47-6
M. Wt: 159.19 g/mol
InChI Key: QLGGAJVPIQZKIJ-UHFFFAOYSA-N
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Description

6-Methylquinazolin-4-Amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and an amine group at the 4th position

Scientific Research Applications

6-Methylquinazolin-4-Amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting cancer cells and bacterial infections.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Safety and Hazards

The safety information available indicates that 6-Methylquinazolin-4-Amine may be harmful if swallowed (H302) and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

Future Directions

Quinazoline derivatives, including 6-Methylquinazolin-4-Amine, have been the subject of extensive research due to their diverse pharmacological activities. Future research directions may include further exploration of the therapeutic potential of these compounds in various diseases, including Alzheimer’s, cancer, and Parkinson’s disease . Additionally, structure-activity relationship studies could provide insights into the specific structural features of their biological targets .

Biochemical Analysis

Biochemical Properties

6-Methylquinazolin-4-Amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as bromodomain-containing protein 9 (BRD9), which is involved in gene expression regulation. The compound binds to the active site of BRD9, inhibiting its activity and thereby affecting the transcription of genes regulated by this protein . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inhibiting cell growth and inducing apoptosis . It affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes and proteins, inhibiting their activity. For instance, its interaction with BRD9 involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site . This binding inhibits the enzyme’s function, leading to downstream effects on gene expression. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with non-target proteins and enzymes, leading to off-target effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a significant role in its metabolism, converting the compound into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and leading to changes in metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. This targeted distribution is essential for the compound’s therapeutic effects, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. In the nucleus, this compound can interact with nuclear proteins, affecting gene expression and other nuclear processes. In the cytoplasm, it can modulate the activity of cytoplasmic enzymes and signaling proteins, further influencing cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-4-Amine typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives can be coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones can be treated with ammonia solution to yield quinazolinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinazolin-4-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: 6-Methylquinazolin-4-Amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 6th position and amine group at the 4th position contribute to its specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGAJVPIQZKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494230
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21419-47-6
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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